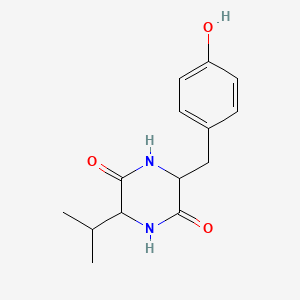

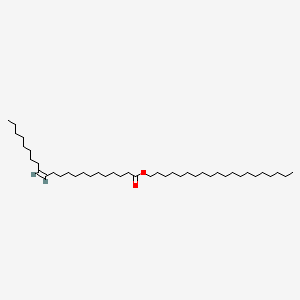

![molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1](/img/structure/B592477.png)

6,9-Diazaspiro[4.5]decan-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,9-Diazaspiro[4.5]decan-10-one is a chemical compound with the CAS Number: 1664-33-1 . It has a molecular weight of 154.21 .

Synthesis Analysis

The synthesis of diazaspiro compounds has been reported in the literature . For instance, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of 6,9-Diazaspiro[4.5]decan-10-one consists of a spirocyclic core, which is a common feature in many bioactive compounds . The 1,6-dioxaspiro[4.5]decane motifs are essential for biological activity .Physical And Chemical Properties Analysis

6,9-Diazaspiro[4.5]decan-10-one is a solid substance . It has a molecular weight of 154.21 .Scientific Research Applications

Anticonvulsant Activity

6,9-Diazaspiro[4.5]decan-10-one: derivatives have been studied for their potential as anticonvulsant agents. Research indicates that certain derivatives exhibit significant anticonvulsant activity, particularly in the scPTZ screen, which is a standard test for evaluating substances against seizures . These compounds have shown to be more potent than some reference drugs, highlighting their potential in developing new treatments for epilepsy and other seizure disorders.

Synthesis of Spiroacetal Structures

Spiroacetals are a central structural element in many biologically active natural products. The synthesis of 6,9-Diazaspiro[4.5]decan-10-one derivatives can lead to novel spiroacetal structures, which are important for the development of new antibiotics and selective anticancer agents . This application is crucial in medicinal chemistry for creating compounds with potential therapeutic benefits.

Development of Novel Antibiotics

The structural motifs of 6,9-Diazaspiro[4.5]decan-10-one are similar to those found in certain antibiotics. By manipulating the spiroacetal core, researchers can develop new antibiotics with improved efficacy and reduced resistance . This is particularly important in the fight against antibiotic-resistant bacteria.

Cancer Research

Due to its structural similarity to compounds with known anticancer properties, 6,9-Diazaspiro[4.5]decan-10-one can be used as a scaffold for synthesizing new anticancer agents . The ability to create diverse derivatives allows for extensive testing and optimization in the search for effective cancer treatments.

Pheromone Synthesis

The spiroacetal structure of 6,9-Diazaspiro[4.5]decan-10-one derivatives is also found in natural pheromones. Synthesizing these compounds can aid in the study of insect behavior and the development of environmentally friendly pest control methods . By mimicking natural pheromones, researchers can disrupt mating patterns and reduce pest populations without the use of harmful chemicals.

Mechanism of Action

Target of Action

The primary targets of 6,9-Diazaspiro[4.5]decan-10-one are Receptor-interacting protein kinase 1 (RIPK1) and Chitin synthase (CHS) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death . CHS is an enzyme that plays a crucial role in the biosynthesis of chitin, a key component of the fungal cell wall .

Mode of Action

6,9-Diazaspiro[4.5]decan-10-one interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . Additionally, it exhibits moderate to excellent potency against CHS, thereby inhibiting chitin synthesis .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting CHS, it affects the chitin synthesis pathway, which is crucial for the structural integrity of fungal cells .

Result of Action

By inhibiting RIPK1, 6,9-Diazaspiro[4.5]decan-10-one can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . Its inhibition of CHS can lead to a disruption in the structural integrity of fungal cells, making it a potential antifungal agent .

properties

IUPAC Name |

6,9-diazaspiro[4.5]decan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOFQCLLFLKXDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653423 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-33-1 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

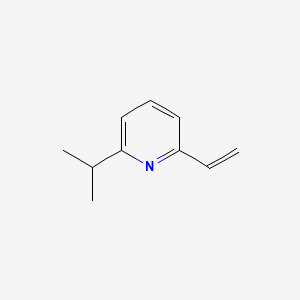

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)